molecular formula C16H24GeN4 B11547288 Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-

Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-

Cat. No.: B11547288
M. Wt: 345.0 g/mol
InChI Key: SMXKURIYUIMNPR-UHFFFAOYSA-N
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Description

(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE is a novel organogermanium compound that features a triazole ring and a benzylidene amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Triethylgermyl Group: The triethylgermyl group is introduced through a substitution reaction using triethylgermanium chloride.

    Formation of the Benzylidene Amine Moiety: The final step involves the condensation of the triazole derivative with benzylamine under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triethylgermyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Triethylgermanium chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of the corresponding oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (E)-BENZYL({[4-(TRIMETHYLSILYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE: Similar structure but with a trimethylsilyl group instead of a triethylgermyl group.

    (E)-BENZYL({[4-(TRIETHYLSILYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE: Similar structure but with a triethylsilyl group instead of a triethylgermyl group.

Uniqueness

(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE is unique due to the presence of the triethylgermyl group, which imparts distinct electronic and steric properties compared to its silicon analogs

Properties

Molecular Formula

C16H24GeN4

Molecular Weight

345.0 g/mol

IUPAC Name

N-benzyl-1-(5-triethylgermyl-2H-triazol-4-yl)methanimine

InChI

InChI=1S/C16H24GeN4/c1-4-17(5-2,6-3)16-15(19-21-20-16)13-18-12-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3,(H,19,20,21)

InChI Key

SMXKURIYUIMNPR-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C1=NNN=C1C=NCC2=CC=CC=C2

Origin of Product

United States

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